molecular formula C11H21OSi B14258761 CID 12154365

CID 12154365

Cat. No.: B14258761
M. Wt: 197.37 g/mol
InChI Key: GPUANQAHPSTEMT-UHFFFAOYSA-N
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Description

. This compound is a boronic acid derivative, which is often used in organic synthesis and medicinal chemistry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid typically involves the reaction of 4-chlorobenzyl alcohol with 3,5-dimethylphenylboronic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst. The reaction mixture is heated to facilitate the formation of the boronic acid derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phenols or quinones.

    Reduction: It can be reduced to form the corresponding alcohols or hydrocarbons.

    Substitution: The boronic acid group can be substituted with other functional groups through reactions such as Suzuki coupling.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki coupling reactions.

Major Products Formed

    Oxidation: Phenols or quinones.

    Reduction: Alcohols or hydrocarbons.

    Substitution: Various substituted phenylboronic acids.

Scientific Research Applications

4-(4-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki coupling reactions.

    Biology: The compound is used in the development of boron-containing drugs, which have potential therapeutic applications.

    Medicine: It is explored for its potential use in the treatment of diseases such as cancer and bacterial infections.

    Industry: The compound is used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-(4-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is crucial in its biological activity. This interaction can inhibit enzymes or disrupt cellular processes, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid: is similar to other boronic acids such as phenylboronic acid and 4-chlorophenylboronic acid.

    Phenylboronic acid: A simpler boronic acid with similar reactivity but lacks the additional functional groups.

    4-Chlorophenylboronic acid: Similar structure but without the benzyloxy and dimethyl groups.

Uniqueness

The uniqueness of 4-(4-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid lies in its specific functional groups, which enhance its reactivity and potential applications in various fields. The presence of the chlorobenzyloxy and dimethyl groups provides additional sites for chemical modification and interaction with biological targets.

Properties

Molecular Formula

C11H21OSi

Molecular Weight

197.37 g/mol

InChI

InChI=1S/C11H21OSi/c1-6-7-8-9-12-13(10(2)3)11(4)5/h10-11H,8-9H2,1-5H3

InChI Key

GPUANQAHPSTEMT-UHFFFAOYSA-N

Canonical SMILES

CC#CCCO[Si](C(C)C)C(C)C

Origin of Product

United States

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